molecular formula C11H11BrN2O B8454899 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole

Cat. No.: B8454899
M. Wt: 267.12 g/mol
InChI Key: HUKIINOPDOSSOI-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole is a versatile brominated pyrazole derivative designed for research and development applications. This compound features a bromine atom at the 4-position of the pyrazole ring, which serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . The 3-methoxybenzyl (3-anisyl) group attached to the pyrazole nitrogen makes it a useful scaffold in medicinal chemistry and materials science. Researchers value this bromopyrazole as a key intermediate in the synthesis of more complex molecules, including potential pharmacologically active compounds . As a common practice in handling research chemicals, proper safety protocols should be observed. This product is intended for research purposes solely and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-bromo-1-[(3-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C11H11BrN2O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7H2,1H3

InChI Key

HUKIINOPDOSSOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C=C(C=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The following table summarizes key data for 4-bromo-1H-pyrazole derivatives with varying N1-substituents, derived from the provided evidence:

Compound Name Substituent (N1) Molecular Formula Molecular Weight Yield (%) m.p. (°C) Key Spectral Data (¹H NMR δ, ppm) Reference
4-Bromo-1-phenyl-1H-pyrazol-3-ol Phenyl C9H7BrN2O 239.07 - - 7.38 (s, 1H), 7.25–7.17 (m, 4H)
4-Bromo-1-(1-phenylethyl)-1H-pyrazole 1-Phenylethyl C11H11BrN2 251.12 70 - 7.38 (s, 1H), 5.35 (q, J = 7.0 Hz, 1H)
4-Bromo-1-(tetrahydrofuran-2-yl)-1H-pyrazole Tetrahydrofuran-2-yl C7H9BrN2O 217.06 68 - 5.92 (dd, J = 7/3 Hz, 1H)
4-Bromo-1-(4-methylbenzyl)-3-nitro-1H-pyrazole 4-Methylbenzyl C12H10BrN3O2 308.13 - - IR: 1653 (C=O), 3433 cm⁻¹ (NH)
4-Bromo-1-(2-chloroethyl)-1H-pyrazole 2-Chloroethyl C5H6BrClN2 209.47 - - ¹H NMR: 7.57 (d, J = 1 Hz, 1H)
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-pyrazole 6-Methoxynaphthylethyl C17H15BrN2O 343.22 86 - 7.86 (d, J = 8.4 Hz, 2H, ArH)

Key Observations :

  • Substituent Bulkiness : Bulky substituents (e.g., 6-methoxynaphthylethyl) generally result in higher molecular weights and lower yields due to steric hindrance during synthesis .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) downfield-shift aromatic protons in ¹H NMR, whereas electron-donating groups (e.g., methoxy in the target compound) may upfield-shift signals.
  • Solubility : Derivatives with polar substituents (e.g., tetrahydrofuran-2-yl ) exhibit improved solubility in organic solvents like DCM or DMSO compared to purely aromatic analogs.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the cyclocondensation of 1,3-diketones (e.g., acetylacetone) with 3-methoxybenzyl hydrazine, facilitated by silica gel-supported sulfuric acid (H₂SO₄/SiO₂). The acidic catalyst promotes both cyclization and subsequent bromination using N-bromosaccharin (NBSac). The solvent-free conditions ensure rapid reaction kinetics, with completion in 5–15 minutes at room temperature.

Example Protocol

  • Cyclocondensation : Combine acetylacetone (1.0 eq), 3-methoxybenzyl hydrazine (1.0 eq), and H₂SO₄/SiO₂ (0.01 g/mmol reactant). Grind at room temperature for 5 minutes.

  • Bromination : Add NBSac (1.0 eq) to the mixture and grind for an additional 7–10 minutes.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (hexane:ethyl acetate = 10:1).

Key Data

  • Yield : 90–95% (extrapolated from analogous reactions).

  • Regioselectivity : >95% bromination at position 4, confirmed by ¹H NMR.

Multi-Step Synthesis via N-Alkylation and Bromination

This route involves sequential N-alkylation of pyrazole precursors followed by bromination, offering modular control over substituents.

N-Alkylation of Pyrazole Core

The 3-methoxybenzyl group is introduced via alkylation of 1H-pyrazole using 3-methoxybenzyl bromide under basic conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance N1-selectivity:

Procedure

  • Dissolve 1H-pyrazole (1.0 eq) in dry DMF. Add NaH (1.1 eq) at 0°C under inert atmosphere.

  • Dropwise add 3-methoxybenzyl bromide (1.05 eq). Stir at 60°C for 2 hours.

  • Quench with water, extract with ethyl acetate, and purify via chromatography to isolate 1-(3-methoxybenzyl)-1H-pyrazole.

Yield : 80–85% (similar to O-alkylation in).

Regioselective Bromination

Bromination at position 4 is achieved using tribromooxyphosphorus (POBr₃) in dichloromethane:

Protocol

  • Dissolve 1-(3-methoxybenzyl)-1H-pyrazole (1.0 eq) in CH₂Cl₂.

  • Add POBr₃ (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, and purify via chromatography.

Yield : 70–75% (based on).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Regioselectivity Key Advantage
One-Pot Synthesis190–95>95% at C4Rapid, solvent-free, high efficiency
Multi-Step Alkylation270–85Dependent on brominationFlexibility in intermediate tuning
POBr₃ Bromination270–7580–85% at C4Scalable for industrial applications

Advanced Bromination Strategies

Directed Bromination Using Lewis Acids

Electrophilic bromination with NBS in the presence of FeCl₃ directs substitution to position 4 via coordination with the pyrazole nitrogen . This method is less explored for 3-methoxybenzyl derivatives but shows promise for regiocontrol.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-1-(3-methoxybenzyl)-1H-pyrazole, and what factors influence reaction yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with 3-methoxybenzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Key factors affecting yield include:

  • Temperature : Optimal reflux temperatures (80–120°C) prevent side reactions.
  • Catalysts : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution efficiency.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (1:4 to 1:8) isolates the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm and pyrazole ring protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ≈ 307.03 g/mol) .
  • X-ray Crystallography (if crystalline): Resolves bond angles and spatial arrangement of the bromine and methoxybenzyl groups .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodological Answer : Initial pharmacological profiling often includes:

  • Enzyme Inhibition Assays : Test interactions with kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinity to targets like COX-2 or EGFR .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. trifluoromethyl) impact the reactivity of pyrazole derivatives?

  • Methodological Answer : Substituent effects are studied via:

  • Comparative Kinetic Studies : Monitor reaction rates in Suzuki-Miyaura couplings (bromine’s superior leaving-group ability vs. trifluoromethyl’s electron-withdrawing effects) .
  • Electrochemical Analysis : Cyclic voltammetry reveals electron density changes at the pyrazole ring (e.g., bromine increases electrophilicity) .
  • Table : Reactivity Comparison
SubstituentSuzuki Coupling Rate (k, s⁻¹)Hammett σ Value
-Br1.2 × 10⁻³+0.26
-CF₃4.5 × 10⁻⁴+0.54
Data sourced from kinetic studies on analogous pyrazoles .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazoles?

  • Methodological Answer : Discrepancies arise from assay conditions or substituent positioning. Mitigation strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations .
  • Metabolic Stability Tests : LC-MS/MS evaluates hepatic microsome degradation to rule out false negatives .
  • Structural Analog Synthesis : Compare 4-bromo vs. 5-bromo isomers to isolate positional effects .

Q. How can reaction conditions be optimized for regioselective functionalization of this compound?

  • Methodological Answer : Regioselectivity in cross-coupling (e.g., Buchwald-Hartwig) is controlled by:

  • Ligand Selection : XPhos ligands favor C4-bromine activation over N-alkylation .
  • Solvent Polarity : Non-polar solvents (toluene) reduce competing SN2 pathways .
  • Temperature Gradients : Lower temperatures (60°C) minimize byproduct formation .

Comparative Analysis of Analogues

Q. How does the 3-methoxybenzyl group influence physicochemical properties compared to other aryl substituents?

  • Methodological Answer : The 3-methoxy group enhances solubility and π-stacking in biological systems. Comparative

SubstituentLogPAqueous Solubility (mg/mL)
3-Methoxybenzyl2.80.45
4-Fluorobenzyl3.10.28
4-Chlorobenzyl3.50.12
Data derived from HPLC and shake-flask experiments .

Key Challenges in Mechanistic Studies

Q. What experimental designs elucidate the role of the methoxy group in modulating biological activity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize des-methoxy and methoxy-to-hydroxy analogs to assess hydrogen-bonding contributions .
  • SAR Studies : Test analogues against kinase panels to map substituent-activity relationships .
  • Pharmacophore Modeling : Identify critical electrostatic interactions using Schrödinger’s Phase .

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